

An In-depth Technical Guide to the Synthesis and Characterization of Bilastine-d6

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Compound of Interest		
Compound Name:	Bilastine-d6	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation, non-sedating, long-acting antihistamine that acts as a selective histamine H1 receptor inverse agonist.[1] It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria (hives).[2][3][4][5] The molecule's high affinity for the H1 receptor, coupled with its lack of significant affinity for other receptor types, contributes to its favorable efficacy and safety profile.[1]

The subject of this guide, **Bilastine-d6**, is the deuterated analogue of Bilastine. In this isotopologue, six hydrogen atoms are replaced by deuterium atoms. The primary application of **Bilastine-d6** is as an internal standard for the quantitative analysis of Bilastine in biological matrices by mass spectrometry (MS), such as in pharmacokinetic and bioequivalence studies. [3][6] The incorporation of stable heavy isotopes like deuterium is a well-established technique in drug development, providing a tracer for precise quantification.[2][3] Deuteration can also potentially alter a drug's metabolic profile, a field of growing interest in pharmaceutical research.[2][3]

This document provides a comprehensive technical overview of the synthetic route and analytical characterization of **Bilastine-d6**, intended to serve as a practical guide for researchers in medicinal chemistry and drug development.



Physicochemical Properties

The fundamental properties of **Bilastine-d6** are summarized in the table below.

Property	Value	Reference
IUPAC Name	3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid	[7]
CAS Number	1215358-58-9	[2]
Molecular Formula	C28H31D6N3O3	[2][8]
Molecular Weight	469.65 g/mol	[2][3][8]
Monoisotopic Mass	469.32115253 Da	[7]
Appearance	Off-white solid	[9]
Melting Point	>195°C (decomposes)	[4][10]
Storage	Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).	[2][3]

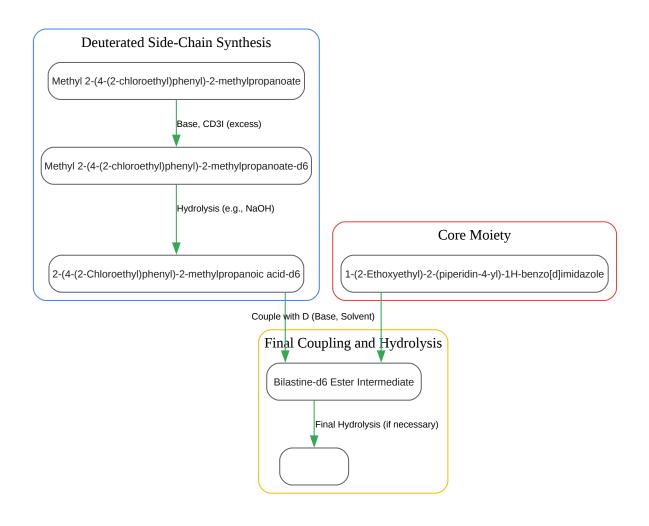
Synthesis of Bilastine-d6

The synthesis of **Bilastine-d6** involves the preparation of a deuterated analogue of the 2-methyl-2-phenylpropionic acid side chain, which is then coupled with the core benzimidazole-piperidine moiety. The deuteration is strategically introduced at the two terminal methyl groups of the propanoic acid structure.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis for **Bilastine-d6**. This pathway is based on established synthetic routes for Bilastine, adapted to incorporate the isotopic label.





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Caption: Proposed synthetic pathway for Bilastine-d6.

Experimental Protocols

Step 1: Synthesis of Deuterated Intermediate - Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate-d6



- Materials: Methyl 2-(4-(2-chloroethyl)phenyl)acetate, a strong base (e.g., Sodium Hydride),
 Deuterated methyl iodide (CD₃I), and an appropriate aprotic solvent (e.g., DMF or THF).
- Procedure: To a solution of Methyl 2-(4-(2-chloroethyl)phenyl)acetate in the chosen solvent, slowly add the strong base at a controlled temperature (e.g., 0°C) to generate the enolate.
- Introduce an excess of deuterated methyl iodide (CD₃I) to the reaction mixture. Allow the
 reaction to proceed until completion, which can be monitored by Thin Layer Chromatography
 (TLC) or HPLC. This step introduces the first three deuterium atoms.
- Repeat the deprotonation and alkylation sequence with another equivalent of base and CD₃I to install the second -CD₃ group, yielding the hexadeuterated intermediate.
- Work up the reaction by quenching with water, extracting the product with an organic solvent, drying the organic layer, and purifying the crude product, typically by column chromatography.

Step 2: Coupling Reaction

- Materials: The deuterated intermediate from Step 1, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, a suitable base (e.g., K₂CO₃ or NaHCO₃), and a polar aprotic solvent (e.g., Acetonitrile or DMF).
- Procedure: Combine the deuterated chloro-ester intermediate and the benzimidazolepiperidine core in the solvent.
- Add the base to the mixture and heat the reaction to a temperature typically between 80-100°C.[5]
- Monitor the reaction for the consumption of starting materials by TLC or HPLC. The reaction
 may take several hours (15-16 hours has been reported for similar reactions).[5]
- Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product, dry the organic phase, and remove the solvent under reduced pressure.

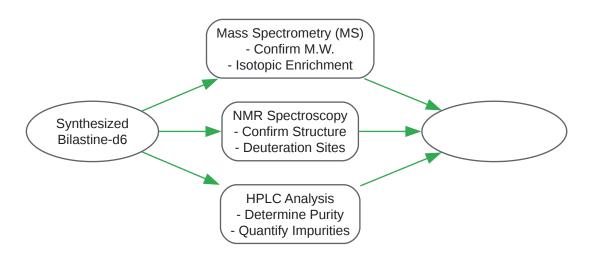
Step 3: Final Hydrolysis to Bilastine-d6



- Materials: The ester product from Step 2, a base for hydrolysis (e.g., NaOH or KOH), and a solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol).
- Procedure: Dissolve the ester in the solvent system and add the base.
- Stir the reaction, possibly with gentle heating, until the ester hydrolysis is complete (monitored by TLC/HPLC).
- Cool the mixture and carefully acidify with an acid (e.g., 2N HCl) to precipitate the carboxylic acid product, Bilastine-d6.[5]
- Filter the resulting solid, wash with water to remove excess acid and salts, and dry under vacuum to yield the final product.

Characterization and Analytical Methods

Confirming the identity, purity, and isotopic incorporation of the synthesized **Bilastine-d6** is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.



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Caption: General workflow for the characterization of **Bilastine-d6**.

Mass Spectrometry (MS)



Mass spectrometry is essential for confirming the molecular weight of **Bilastine-d6** and verifying the successful incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (LC-MS/MS) is the standard for its use as an internal standard.[1][6]

Protocol: LC-MS/MS Analysis

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API 5000) with a positive turbo ion spray source.[1][6]
- Sample Preparation: Protein precipitation is a common method for biological samples, using a mixture of methanol and acetonitrile to extract Bilastine and Bilastine-d6 from plasma or urine.[1][6]
- Chromatography: Separation is typically achieved on a reversed-phase C18 or similar column (e.g., Waters XBridge).
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution (e.g., water with 1 mM ammonium formate and 0.1% ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[6]
- Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Bilastine	464	272
Bilastine-d6	470	278
Data sourced from pharmacokinetic studies.[6]		

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure and confirm the precise location of the deuterium labels.



- ¹H NMR: The proton NMR spectrum of **Bilastine-d6** is expected to be nearly identical to that of unlabeled Bilastine, with one critical difference: the complete absence of the singlet peak corresponding to the two equivalent methyl groups (-C(CH₃)₂) on the propanoic acid moiety. Published data for Bilastine shows this peak around 1.46 ppm (in DMSO-d6).[11] The disappearance of this signal is strong evidence of successful hexadeuteration at the intended positions.
- ¹³C NMR: The carbon spectrum would show the signals for the deuterated methyl carbons (-CD₃) as multiplets with significantly lower intensity due to coupling with deuterium and longer relaxation times.
- ²H NMR: A deuterium NMR spectrum could be acquired to directly observe the resonance of the incorporated deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized **Bilastine-d6**. Various methods have been developed for the analysis of Bilastine, which are directly applicable to its deuterated form.

Protocol: Purity Determination by RP-HPLC

- Instrumentation: A standard HPLC system with a UV detector.
- Sample Preparation: Accurately weigh and dissolve the Bilastine-d6 sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration.[12]
- Chromatographic Conditions: The conditions can be varied, but a typical setup is summarized below. The goal is to achieve good separation of the main peak from any potential impurities or starting materials.



Parameter	Typical Conditions	Reference(s)
Column	C8 or C18 (e.g., 250 x 4.6 mm, 5 μm)	[12][13][14]
Mobile Phase	Acetonitrile and/or Methanol mixed with a buffer (e.g., Phosphate buffer, 0.1% OPA)	[13][14]
Flow Rate	1.0 - 1.5 mL/min	[12][14]
Detection Wavelength	~270-280 nm	[12][15]
Column Temperature	Ambient or controlled (e.g., 25-40°C)	[15][16]
Injection Volume	10 - 20 μL	[14][15][16]

The purity is calculated based on the relative peak area of **Bilastine-d6** compared to the total area of all observed peaks in the chromatogram.

Conclusion

This technical guide outlines a viable synthetic strategy and a robust set of analytical methods for the preparation and characterization of **Bilastine-d6**. The successful synthesis hinges on the effective incorporation of deuterated methyl groups onto a suitable precursor, followed by coupling with the benzimidazole-piperidine core. Rigorous characterization using MS, NMR, and HPLC is mandatory to confirm the isotopic enrichment, structural integrity, and chemical purity of the final compound. The resulting high-purity **Bilastine-d6** is an indispensable tool for researchers conducting pharmacokinetic and other quantitative studies on Bilastine.

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